Saprisartan

receptor pharmacology AT1 antagonist mechanism functional antagonism

Saprisartan (GR138950) is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by GlaxoSmithKline as a structural derivative of losartan. It functions by selectively blocking the AT1 receptor, the primary mediator of angiotensin II's vasoconstrictor and aldosterone-secreting effects, to reduce systemic vascular resistance.

Molecular Formula C25H22BrF3N4O4S
Molecular Weight 611.4 g/mol
CAS No. 146623-69-0
Cat. No. B1681446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaprisartan
CAS146623-69-0
SynonymsGR 138950
GR-138950
GR138950
GR138950C
sapri-sartan potassium
saprisartan potassium
Molecular FormulaC25H22BrF3N4O4S
Molecular Weight611.4 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5
InChIInChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34)
InChIKeyDUEWVPTZCSAMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.51e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saprisartan (CAS 146623-69-0): Preclinical AT1 Receptor Antagonist with Differentiated Antagonism Mechanism


Saprisartan (GR138950) is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by GlaxoSmithKline as a structural derivative of losartan [1]. It functions by selectively blocking the AT1 receptor, the primary mediator of angiotensin II's vasoconstrictor and aldosterone-secreting effects, to reduce systemic vascular resistance [2]. Saprisartan reached Phase 2 clinical evaluation for hypertension and heart failure before development was discontinued [3].

Why Saprisartan Cannot Be Interchanged with Generic Losartan in Preclinical Research


AT1 receptor antagonists (ARBs) exhibit significant pharmacological heterogeneity in receptor binding affinity, dissociation kinetics, and antagonism mechanism—differences that directly impact experimental outcomes in preclinical models [1]. Saprisartan is a direct-acting compound, whereas losartan requires hepatic conversion to its active metabolite EXP3174 for full efficacy, introducing a confounding variable in metabolism-sensitive assays [2]. Furthermore, Saprisartan exhibits insurmountable/noncompetitive AT1 antagonism, whereas losartan acts as a competitive antagonist, resulting in fundamentally different concentration-response profiles in functional studies [3]. These mechanistic distinctions preclude simple molar substitution between Saprisartan and losartan in research applications.

Saprisartan Quantitative Differentiation Evidence vs. Losartan and Other ARBs


Saprisartan Exhibits Insurmountable AT1 Antagonism vs. Competitive Antagonism of Losartan

Saprisartan exhibits insurmountable/noncompetitive AT1 receptor antagonism, a mechanism that cannot be overcome by increasing angiotensin II concentrations [1]. This contrasts with losartan, which acts as a competitive antagonist where the blockade can be surmounted by excess agonist. The insurmountable antagonism is attributed to slow dissociation kinetics from the AT1 receptor [1].

receptor pharmacology AT1 antagonist mechanism functional antagonism

Saprisartan Achieves Superior In Vivo Antihypertensive Efficacy at Lower Dose vs. Losartan

In the two-kidney, two-clip Goldblatt hypertensive rat model, Saprisartan produced a greater reduction in systolic blood pressure at a 6-fold lower oral dose compared to losartan [1]. Saprisartan (5 mg/kg) reduced SBP from 238 ± 13 mmHg to 123 ± 6 mmHg, while losartan (30 mg/kg) reduced SBP from 252 ± 9 mmHg to 148 ± 9 mmHg.

in vivo pharmacology hypertension model blood pressure reduction

Saprisartan Shows High AT1 Receptor Binding Affinity vs. Losartan Parent Compound

Saprisartan demonstrates high affinity for the AT1 receptor with a pKi value of 9.1 (Ki ≈ 0.081 nM) in rat liver membrane preparations [1]. In comparative ranking, losartan (parent compound) has a relative affinity score of 50, whereas candesartan and telmisartan rank at 1 and 10, respectively [2]. While Saprisartan was not included in this specific ranking, its pKi of 9.1 aligns closely with candesartan (pKi ≈ 10) and exceeds losartan's parent affinity.

receptor binding affinity comparison in vitro pharmacology

Saprisartan Is Direct-Acting vs. Losartan's Prodrug Requirement

Saprisartan is a direct-acting AT1 receptor antagonist that does not require metabolic activation for full pharmacological activity [1]. In contrast, losartan is a prodrug that requires hepatic cytochrome P450-mediated conversion (primarily CYP2C9) to its active metabolite EXP3174, which exhibits approximately 10-40 times greater AT1 receptor affinity than the parent compound [2].

drug metabolism prodrug comparison in vitro pharmacology

Saprisartan High-Value Application Scenarios Based on Differentiated Evidence


In Vivo Hypertension Research Requiring High Potency at Low Doses

In rodent models of hypertension, Saprisartan's 6-fold greater antihypertensive potency compared to losartan (5 mg/kg vs. 30 mg/kg) enables robust blood pressure reduction with smaller compound quantities [1]. This dose advantage reduces both compound procurement costs and potential off-target effects in chronic dosing studies.

In Vitro Functional Assays Requiring Consistent, Direct AT1 Blockade

Saprisartan's direct-acting pharmacology eliminates the need for metabolic activation, making it ideal for isolated tissue bath experiments, primary cell cultures, and recombinant receptor assays where CYP-mediated prodrug conversion is absent or variable [1]. This ensures reproducible concentration-response relationships across experimental systems.

Receptor Pharmacology Studies Investigating Insurmountable vs. Competitive Antagonism

Saprisartan's insurmountable/noncompetitive antagonism mechanism serves as a distinct pharmacological probe for studying AT1 receptor signaling dynamics [1]. Researchers investigating the functional consequences of slow receptor dissociation kinetics or comparing competitive vs. noncompetitive blockade mechanisms can use Saprisartan as a reference insurmountable antagonist.

High-Affinity AT1 Receptor Binding Reference Standard

With a pKi of 9.1 (Ki ≈ 0.081 nM) for the AT1 receptor, Saprisartan serves as a high-affinity reference standard in radioligand displacement assays and receptor occupancy studies [1]. Its affinity approaches that of candesartan, providing researchers with a potent, well-characterized comparator for screening novel AT1 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saprisartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.